molecular formula C16H14ClFO B1327447 3'-Chloro-5'-fluoro-3-(4-methylphenyl)propiophenone CAS No. 898769-13-6

3'-Chloro-5'-fluoro-3-(4-methylphenyl)propiophenone

Cat. No.: B1327447
CAS No.: 898769-13-6
M. Wt: 276.73 g/mol
InChI Key: SPMXAVGZNGSIIW-UHFFFAOYSA-N
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Description

3’-Chloro-5’-fluoro-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFO It is a derivative of propiophenone, characterized by the presence of chloro and fluoro substituents on the phenyl ring, along with a methyl group on the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-chloro-5’-fluoro-3-(4-methylphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methylacetophenone with 3-chloro-5-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-fluoro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like ammonia or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

3’-Chloro-5’-fluoro-3-(4-methylphenyl)propiophenone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3’-chloro-5’-fluoro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloro-4’-fluoro-3-(4-methylphenyl)propiophenone
  • 3’-Chloro-5’-methyl-3-(4-methylphenyl)propiophenone
  • 3’-Fluoro-5’-chloro-3-(4-methylphenyl)propiophenone

Uniqueness

3’-Chloro-5’-fluoro-3-(4-methylphenyl)propiophenone is unique due to the specific positioning of the chloro and fluoro substituents, which can influence its reactivity and interaction with biological targets. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMXAVGZNGSIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644142
Record name 1-(3-Chloro-5-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-13-6
Record name 1-(3-Chloro-5-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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